Ethyl (S)-3-hydroxybutyrate
Overview
Description
Ethyl (S)-3-hydroxybutyrate is a compound that is part of the aroma of certain fruits like kiwi and serves as a precursor for the synthesis of various pharmaceuticals. It can be produced through biotransformation processes using microorganisms such as Saccharomyces cerevisiae and is also synthesized chemically through various methods .
Synthesis Analysis
The synthesis of ethyl (S)-3-hydroxybutyrate can be achieved through different pathways. One method involves the microbial reduction of ethyl acetoacetate using bakers' yeast or the fungus Geotrichum candidum, which yields higher optical purity and better yields compared to traditional methods . Another approach is the stereoselective synthesis using a microfluidic chip reactor, where ethyl (R)-4-chloro-3-hydroxybutyrate is produced as an intermediate through asymmetric hydrogenation of ethyl 4-chloro-acetoacetate . Additionally, the compound can be prepared from 3-hydroxybutyric acid and ethanol using dehydration techniques with paratoluenesulfonic acid as a catalyst .
Molecular Structure Analysis
The molecular structure of ethyl (S)-3-hydroxybutyrate is crucial for its reactivity and properties. The stereoselectivity of the synthesis is highly dependent on the molecular structure of the reactants and the catalysts used. For instance, the use of (R)-Ru-BINAP and (S)-Ru-BINAP catalytic complexes in the microfluidic chip reactor plays a significant role in achieving high enantioselectivity . The molecular structure also influences the activation energies required for the synthesis, as seen in the comparison of different solvent systems .
Chemical Reactions Analysis
Ethyl (S)-3-hydroxybutyrate can undergo various chemical reactions, including esterification, reduction, and dehydration. The preparation of chiral drug intermediates through kinetic resolution reactions catalyzed by esterases/lipases is an example of its reactivity, where the enantiomers of ethyl 3-hydroxybutyrate are separated to produce optically pure compounds . The synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin also involves multiple reaction steps, including ring-opening, alcoholysis, and protection/deprotection of functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (S)-3-hydroxybutyrate are influenced by its molecular structure and the conditions under which it is synthesized. For example, the presence of ionic liquids in the solvent system can significantly affect the activation energy and the enantioselectivity of the synthesis process . The compound's solubility, boiling point, and stability are also important for its application in the synthesis of pharmaceuticals and may be tailored by modifying the reaction conditions, such as temperature and solvent choice .
Scientific Research Applications
Stereoselective Synthesis : Ethyl (S)-3-hydroxybutyrate is used in the stereoselective synthesis of optical isomers, which are critical for pharmaceutical production. A study by Kluson et al. (2019) demonstrates the use of microfluidic chip reactors for synthesizing ethyl (R)-4-chloro-3-hydroxybutyrate, a key intermediate in the production of valuable pharmaceuticals like L-carnitine (Kluson et al., 2019).
Microbial Reduction : Wipf et al. (1983) achieved higher yields and optical purity in the production of (S)-ethyl 3-hydroxybutyrate from ethyl acetoacetate using baker's yeast. This microbial reduction approach offers an alternative to traditional chemical synthesis (Wipf et al., 1983).
Biocatalysis in Drug Intermediates : Wang et al. (2018) explored the use of microbial esterases for the generation of optically pure ethyl (S)-3-hydroxybutyrate, an important intermediate in chiral drug synthesis. Their study highlights the environmental friendliness and efficiency of this enzymatic method (Wang et al., 2018).
Dehydration Synthesis : A method for preparing ethyl 3-hydroxybutyrate through dehydration of 3-hydroxybutyric acid and ethanol, employing paratoluenesulfonic acid as a catalyst, was studied by Xia Shu-qiancal (2003). This process improved the productivity of ethyl 3-hydroxybutyrate (Xia Shu-qiancal, 2003).
In Biorefinery Concepts : Hirschmann et al. (2018) discussed the potential of integrating the anaerobic production process of ethyl (S)-3-hydroxybutyrate into biorefinery concepts. Their study demonstrates the viability of producing this compound under anaerobic conditions using Saccharomyces cerevisiae (Hirschmann et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (3S)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031807 | |
Record name | Ethyl (S)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-3-hydroxybutyrate | |
CAS RN |
56816-01-4 | |
Record name | (+)-Ethyl 3-hydroxybutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56816-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (S)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (S)-3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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